molecular formula C15H12BrFO B1314703 4'-Bromo-3-(4-fluorophenyl)propiophenone CAS No. 875433-11-7

4'-Bromo-3-(4-fluorophenyl)propiophenone

Cat. No.: B1314703
CAS No.: 875433-11-7
M. Wt: 307.16 g/mol
InChI Key: UHBOPSHNYYVVCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4’-Bromo-3-(4-fluorophenyl)propiophenone is C15H12BrFO . The structure contains a total of 31 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-3-(4-fluorophenyl)propiophenone include a molecular weight of 307.16 , a boiling point of 406.972ºC at 760 mmHg , and a density of 1.405g/cm³ . The compound is also described as having 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized as a precursor in the synthesis of fluorinated benzothiazepines and pyrazolines, showcasing its role in the creation of complex molecules with potential pharmacological activities. The synthesis involves the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, yielding chalcones that are further processed to produce benzothiazepin and pyrazol derivatives. These compounds' structures were confirmed through spectral data analysis, demonstrating the compound's utility in synthesizing structurally diverse molecules (Jagadhani, Kundlikar, & Karale, 2015).

Material Science Applications

  • In materials science, derivatives of "4'-Bromo-3-(4-fluorophenyl)propiophenone" have been explored for tuning the electronic properties of conjugated polythiophenes. This application is crucial for developing materials with specific electronic characteristics, useful in electronics and photonics. The synthesis process involves bromine/fluorine exchange reactions, highlighting the compound's versatility in modifying electronic properties through structural adjustments (Gohier, Frère, & Roncali, 2013).

Radiochemistry

  • The compound has shown potential in radiochemistry, particularly as a precursor for the radiosynthesis of no-carrier-added (n.c.a) 4-[¹⁸F]fluorophenol. This application is significant in the development of radiopharmaceuticals for diagnostic imaging, such as positron emission tomography (PET). The effective use of derivatives of "this compound" in synthesizing radiolabeled compounds underscores its importance in medical research and diagnostics (Helfer et al., 2013).

Advanced Polymer Materials

  • Further research has focused on the synthesis of advanced polymer materials, such as fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group. These materials are noted for their excellent thermal, oxidative, and dimensional stability, along with significant proton conductivity, making them potential candidates for applications in fuel cell technologies. This demonstrates the compound's utility in the development of high-performance materials with specific functional properties (Liu et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, Propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOPSHNYYVVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471099
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875433-11-7
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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